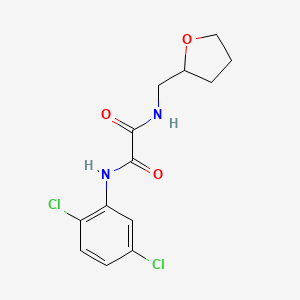
N-(4-bromo-2-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, commonly known as BFCO, is a chemical compound that belongs to the class of pyrrolidine carboxamide derivatives. BFCO has found its application in scientific research as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body.
Wirkmechanismus
BFCO acts as a reversible inhibitor of N-(4-bromo-2-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide by binding to its active site. This leads to the accumulation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), which bind to cannabinoid receptors in the body and produce their effects.
Biochemical and Physiological Effects:
BFCO has been shown to produce several biochemical and physiological effects in preclinical studies. These include pain relief, anti-inflammatory effects, neuroprotection, and anti-anxiety effects. BFCO has also been shown to improve cognitive function and reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BFCO in lab experiments is its potency and selectivity for N-(4-bromo-2-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide inhibition. BFCO has been shown to be more potent than other N-(4-bromo-2-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide inhibitors such as URB597 and PF-3845. However, one of the limitations of using BFCO is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on BFCO. One of the areas of interest is the development of more soluble analogs of BFCO that can be administered in vivo. Another area of interest is the investigation of the therapeutic potential of BFCO in various disease models such as chronic pain, inflammation, and addiction. Additionally, the role of endocannabinoids in various physiological processes such as metabolism and immune function is still not fully understood, and further research is needed to elucidate their mechanisms of action.
Wissenschaftliche Forschungsanwendungen
BFCO has found its application in scientific research as a potent inhibitor of N-(4-bromo-2-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide. N-(4-bromo-2-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes such as pain, mood, and appetite. Inhibition of N-(4-bromo-2-fluorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide leads to an increase in endocannabinoid levels, which can have several therapeutic benefits such as pain relief, anti-inflammatory effects, and neuroprotection.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrFN2O2/c18-12-6-7-15(14(19)9-12)20-17(23)11-8-16(22)21(10-11)13-4-2-1-3-5-13/h6-7,9,11,13H,1-5,8,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHHLYYZWWNQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394402.png)
![N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide](/img/structure/B4394409.png)
![1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone](/img/structure/B4394416.png)
![3-(allylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4394421.png)
![8-amino-4-butyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B4394427.png)
![11-cyclopentyl-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4394439.png)
![3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4394449.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B4394463.png)
![N-benzyl-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-methoxyacetamide](/img/structure/B4394471.png)

![2-{2-[(ethylamino)methyl]phenoxy}-N-(3-methylphenyl)acetamide hydrochloride](/img/structure/B4394479.png)
![2-(2-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B4394484.png)